molecular formula C6H11NO B8217405 2-Piperidinone, 4-methyl-

2-Piperidinone, 4-methyl-

Cat. No.: B8217405
M. Wt: 113.16 g/mol
InChI Key: PTSGHGGLRADEFP-YFKPBYRVSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula

The compound is formally named 4-methylpiperidin-2-one under IUPAC guidelines, reflecting its six-membered piperidine ring with a ketone group at position 2 and a methyl substituent at position 4. Its molecular formula, C₆H₁₁NO , corresponds to a molecular weight of 113.16 g/mol . The systematic numbering begins at the ketone-bearing carbon, ensuring unambiguous identification of substituent positions (Figure 1).

Table 1: Key Identifiers of 4-Methyl-2-Piperidinone

Property Value Source
CAS Registry Number 4720-64-3
Molecular Formula C₆H₁₁NO
IUPAC Name 4-methylpiperidin-2-one
SMILES CC1CCNC(=O)C1
InChIKey PTSGHGGLRADEFP-UHFFFAOYSA-N

Structural Isomerism and Tautomeric Forms

4-Methyl-2-piperidinone exhibits positional isomerism relative to other methyl-piperidinones, such as 3-methyl-2-piperidinone or 5-methyl-2-piperidinone, where the methyl group occupies alternative positions on the ring. However, no evidence of tautomerism (e.g., keto-enol tautomerization) has been reported, as the planar amide group stabilizes the keto form through resonance. The chair conformation of the piperidine ring further minimizes steric strain, favoring the equatorial orientation of the methyl group.

CAS Registry Number and Alternative Chemical Names

The compound is universally identified by its CAS Registry Number 4720-64-3 , with synonyms including:

  • 4-Methyl-2-piperidone
  • 4-Methylpiperidin-2-one
  • 2-Piperidinone, 4-methyl-
  • 4-Methyl-2-oxopiperidine.

These aliases are frequently interchanged in industrial and academic contexts, though the IUPAC name remains the standard for regulatory and scientific communication.

Properties

IUPAC Name

(4S)-4-methylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5-2-3-7-6(8)4-5/h5H,2-4H2,1H3,(H,7,8)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSGHGGLRADEFP-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCNC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Applications

2-Piperidinone derivatives are significant in drug development due to their pharmacological properties. They serve as core structures in various therapeutic agents.

Antipsychotic Agents

Research has indicated that piperidinone derivatives exhibit potential as antipsychotic agents. Compounds with piperidine moieties have been shown to interact with dopamine and serotonin receptors, which are crucial for treating psychiatric disorders. A study highlighted the development of piperazinylalkyl heterocycles that inhibit conditioned avoidance responses in animal models, suggesting their efficacy as antipsychotics without severe side effects .

Anticancer Activity

Recent investigations have revealed that curcumin piperidone derivatives possess significant anti-proliferative effects against cancer cell lines. These compounds demonstrated enhanced potency compared to curcumin alone, indicating their potential as novel anticancer agents .

CompoundIC50 (µM)Activity Type
Curcumin31Control
FLDP-52.5Anti-proliferative
FLDP-84Anti-migratory

Synthetic Applications

2-Piperidinone serves as a versatile intermediate in organic synthesis, facilitating the preparation of various complex molecules.

Synthesis of Piperidine Derivatives

The compound is frequently utilized to synthesize spiropiperidine rings and other piperidine derivatives through reactions with malononitrile and electrophiles . These derivatives are essential in creating compounds with diverse biological activities.

Organophotocatalysis

A recent study employed organophotocatalysis to synthesize 2-piperidinones efficiently. This method allows for the functionalization of complex molecules derived from natural products, showcasing the adaptability of 2-piperidinone in synthetic pathways .

The biological activities of synthesized compounds containing the piperidine nucleus have been extensively studied, revealing a range of pharmacological effects.

Antibacterial Activity

Compounds incorporating piperidine structures have shown moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The structure-activity relationship analysis indicates that modifications to the piperidine ring can enhance antibacterial properties .

CompoundBacterial StrainActivity Level
Piperidine derivative ASalmonella typhiStrong
Piperidine derivative BBacillus subtilisModerate
Piperidine derivative CEscherichia coliWeak

Mechanism of Action

The mechanism of action of 2-piperidinone, 4-methyl- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 2-piperidinone and its structurally related analogs, focusing on their chemical properties, biological activities, and applications.

Table 1: Comparison of 2-Piperidinone and Its Derivatives

Compound Name Substituents Source/Application Biological Activity/Findings References
2-Piperidinone None (parent compound) Human plasma (cancer biomarker) Correlates with poor prognosis in ESCC and OC; linked to microbial interactions (Candida spp.↑, Prevotella spp.↓)
1-Methyl-2-piperidinone Methyl at position 1 Datura innoxia seeds (alkaloid) Part of tropane alkaloid group; potential neurotoxic effects
N-[4-Bromo-n-butyl]-2-piperidinone 4-Bromo-n-butyl at nitrogen Ocimum tenuiflorum (Krishna Tulsi) Antimicrobial activity; identified via GC-MS in plant extracts
trans-1,3-Dimethyl-6-(methylthio)-2-piperidinone 1,3-Dimethyl; 6-methylthio Synthetic/industrial Safety data available (skin/eye irritant); used in chemical synthesis
2,6-Dimethyl-4-piperidinone 2,6-Dimethyl; ketone at position 4 Synthetic (safety data sheet) No direct bioactivity reported; handled as a hazardous chemical
2-Piperidinone (Xenorhabdus/Photorhabdus) None Bacterial metabolites (Xenorhabdus sp.) Common in entomopathogenic bacteria; role in insecticidal applications

Key Findings from Comparative Analysis

Structural Impact on Bioactivity Position of Substituents: Methyl or halogenated groups at nitrogen (e.g., N-[4-bromo-n-butyl]-2-piperidinone) enhance antimicrobial properties, as seen in O. tenuiflorum . In contrast, methyl groups at non-nitrogen positions (e.g., 1-methyl-2-piperidinone in Datura) are associated with alkaloid toxicity . Ketone Position: 2-Piperidinone derivatives (ketone at position 2) differ significantly from 4-piperidinone analogs (e.g., 2,6-dimethyl-4-piperidinone), which lack reported bioactivity but require careful handling due to toxicity .

Industrial and Synthetic Applications Halogenated derivatives like N-[4-bromo-n-butyl]-2-piperidinone are valued in phytochemical studies for their antimicrobial properties . Trans-1,3-dimethyl-6-(methylthio)-2-piperidinone is used in synthetic chemistry, with safety protocols emphasizing skin/eye protection .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for structural characterization of 4-methyl-2-piperidinone?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to resolve the methyl group at position 4 and confirm the lactam structure. Compare chemical shifts to reference data for 2-piperidinone derivatives (e.g., δ-lactam ring protons typically appear at 3.0–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm the molecular formula (C6_6H11_{11}NO) and distinguish isotopic patterns.
  • Infrared (IR) Spectroscopy : Identify the carbonyl stretch (C=O) of the lactam ring near 1650–1700 cm1^{-1} .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Useful for purity assessment and identification in complex mixtures (e.g., plant extracts) .

Q. What synthetic routes are available for preparing 4-methyl-2-piperidinone derivatives?

  • Methodological Answer :

  • Cyclization of Amino Acids : React 5-amino-4-methylpentanoic acid under lactam-forming conditions (e.g., using thionyl chloride or PCl3_3) to yield the lactam core .
  • Derivatization via Alkylation : Introduce functional groups at the nitrogen or methyl position using alkyl halides or Grignard reagents. For example, bromoalkylation can produce bioactive derivatives like N-[4-bromo-n-butyl]-2-piperidinone .
  • Solid-Phase Peptide Synthesis (SPPS) : Incorporate 4-methyl-2-piperidinone into peptide backbones as a conformationally constrained residue .

Advanced Research Questions

Q. How can 4-methyl-2-piperidinone be validated as a biomarker in ovarian cancer metabolomics?

  • Methodological Answer :

  • Metabolomic Profiling : Use LC-MS or GC-MS to quantify 4-methyl-2-piperidinone in serum/plasma samples. Normalize data against internal standards (e.g., deuterated analogs) .
  • Statistical Validation :
  • Perform receiver operating characteristic (ROC) analysis to calculate area-under-curve (AUC) values. In ovarian cancer studies, AUC > 0.75 indicates strong diagnostic potential .
  • Apply multiple logistic regression to adjust for confounders (e.g., age) and validate predictive power in independent cohorts .
  • Mechanistic Studies : Investigate its role in cancer metabolism via isotope tracing or knockdown experiments in cell lines.

Q. How can researchers resolve contradictions in reported bioactivities of 4-methyl-2-piperidinone across studies?

  • Methodological Answer :

  • Cross-Study Meta-Analysis : Compare experimental conditions (e.g., dose, model systems) from conflicting studies. For example, antimicrobial activity in plant extracts vs. biomarker roles in human serum may reflect context-dependent effects.
  • Dose-Response Curves : Establish linear vs. nonlinear relationships between concentration and activity.
  • Orthogonal Assays : Validate findings using alternative methods (e.g., microbroth dilution for antimicrobial activity vs. transcriptional profiling for metabolic effects).

Q. What strategies optimize the detection of 4-methyl-2-piperidinone in complex biological matrices?

  • Methodological Answer :

  • Sample Preparation : Use protein precipitation (e.g., acetonitrile) followed by solid-phase extraction (SPE) to isolate small polar molecules.
  • Derivatization : Enhance GC-MS sensitivity by silylating the lactam’s amine group (e.g., with BSTFA) .
  • High-Field NMR : Apply cryoprobes or dynamic nuclear polarization (DNP) to improve signal-to-noise ratios in low-abundance samples.

Methodological Frameworks for Research Design

Q. How can the FINER criteria guide hypothesis-driven studies on 4-methyl-2-piperidinone?

  • Methodological Answer :

  • Feasible : Prioritize assays compatible with the compound’s stability (e.g., avoid high pH for lactam hydrolysis).
  • Novel : Explore understudied applications, such as its role in neurotransmitter metabolism or protein folding.
  • Ethical : Adhere to biosafety protocols when testing cytotoxic derivatives .
  • Relevant : Align with funding priorities (e.g., cancer biomarkers, antimicrobial resistance) .

Q. What experimental controls are critical for reproducibility in synthetic studies of 4-methyl-2-piperidinone derivatives?

  • Methodological Answer :

  • Negative Controls : Include reaction mixtures without catalysts or starting materials.
  • Isotopic Labeling : Use 13^{13}C-labeled precursors to track lactam ring formation.
  • Chiral Purity Assessment : Employ chiral HPLC or circular dichroism (CD) for enantiomeric resolution of asymmetric derivatives .

Data Analysis and Reporting

Q. How should researchers address variability in metabolomic datasets involving 4-methyl-2-piperidinone?

  • Methodological Answer :

  • Batch Correction : Apply ComBat or PCA to adjust for inter-batch variability in LC-MS data.
  • Pathway Enrichment Analysis : Use tools like MetaboAnalyst to link 4-methyl-2-piperidinone to specific metabolic pathways (e.g., lysine degradation) .
  • Open Data Practices : Deposit raw spectra in repositories like MetaboLights to enable cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Piperidinone, 4-methyl-
Reactant of Route 2
2-Piperidinone, 4-methyl-

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